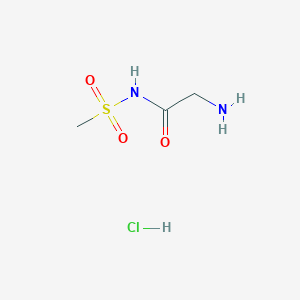
Methyl 6-chloro-3-hydroxypicolinate
Vue d'ensemble
Description
Methyl 6-chloro-3-hydroxypicolinate (MCHP) is a synthetic compound with a variety of applications in scientific research. It is an organic compound belonging to the family of pyridines, which are heterocyclic aromatic compounds. It is also known as 6-chloro-3-hydroxypicolinic acid methyl ester, and its chemical formula is C7H7ClNO2. The compound has a number of advantages for use in laboratory experiments, and its mechanism of action is well understood.
Applications De Recherche Scientifique
Photochemistry Studies
The photochemistry of 6-chloro and 6-bromopicolinic acids, related to Methyl 6-chloro-3-hydroxypicolinate, has been studied extensively. These studies have revealed that in specific conditions, such compounds yield various products like 6-hydroxypicolinic acid and hydroxybipyridines. Different solvents can significantly alter the reaction outcomes, demonstrating their potential for various photochemical applications (Rollet, Richard, & Pilichowski, 2006).
Synthesis and Characterization of Complexes
Research has also been conducted on the synthesis and characterization of metal complexes with 3-hydroxypicolinic acid, a component of Methyl 6-chloro-3-hydroxypicolinate. These studies involve preparing complexes, characterizing them using various techniques like X-ray diffraction and spectroscopy, and analyzing their magnetic properties. Such research provides valuable insights into the potential uses of these complexes in areas like catalysis and materials science (Girginova et al., 2005).
Studies on Substituent Effects and Chelation Behavior
Comparative studies on the kinetics and thermodynamics of reactions involving hydroxypicolinic acids, related to Methyl 6-chloro-3-hydroxypicolinate, have been conducted using density functional theory. These studies assess the impact of substituents on properties like proton-related phenomena and chelation behavior, which is crucial for understanding the compound's reactivity and potential applications in coordination chemistry and material science (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Quantum Chemical Studies
Quantum chemical studies have been performed on novel compounds related to Methyl 6-chloro-3-hydroxypicolinate. These studies use methods like density functional theory to analyze molecular geometry, hyperpolarizability, and molecular electrostatic potential. Such research helps in predicting and understanding the molecular interactions and properties, which is valuable for applications in molecular design and materials science (Fatma et al., 2017).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies, including Raman and mid-infrared spectroscopy, have been conducted on cobalt(II) complexes with 3-hydroxypicolinic acid. These studies are complemented by DFT vibrational calculations, providing insights into the molecular structure and interactions within these complexes. This information is essential for applications in spectroscopy and materials science (Furic et al., 2013).
Electrophilic Substitution Studies
Research has also explored the electrophilic substitution reactions of hydroxypicolinic acids. Understanding these reactions is critical for developing synthesis pathways for derivatives of Methyl 6-chloro-3-hydroxypicolinate and related compounds, which can have various applications in organic synthesis and pharmaceuticals (Smirnov et al., 1976).
Propriétés
IUPAC Name |
methyl 6-chloro-3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNYLUVRXZPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-3-hydroxypicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-BUTYL 3-BENZYL-3,7-DIAZABICYCLO[4,3,0]NONANE-7-DICARBOXYLATE](/img/structure/B1383803.png)


![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)
![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)
![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)
![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)


![4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383819.png)
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)

